molecular formula C16H23N3O2 B5638280 1-cyclopentyl-4-(2-nitrobenzyl)piperazine

1-cyclopentyl-4-(2-nitrobenzyl)piperazine

Cat. No. B5638280
M. Wt: 289.37 g/mol
InChI Key: JZEMXMWSFCCUGG-UHFFFAOYSA-N
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Description

1-Cyclopentyl-4-(2-nitrobenzyl)piperazine is a compound of interest within the realm of organic chemistry due to its potential applications in medicinal chemistry and materials science. Its synthesis and functionalization have been explored in various studies to understand its reactivity and potential applications better.

Synthesis Analysis

The synthesis of this compound and related compounds typically involves the reaction of 2-nitrobenzyl chloride and piperazine, followed by further functionalization. For instance, Keypour et al. (2017) synthesized a new diamine by reacting 2-nitrobenzylchloride and piperazine, which was then used to prepare Mn(II) and Zn(II) macrocyclic Schiff-base complexes (Keypour et al., 2017). Similarly, Neagoie and Krchňák (2012) described a piperazine amide linker for cyclative cleavage from solid support, showcasing a method for the traceless synthesis of dihydroquinoxalinones (Neagoie & Krchňák, 2012).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated through various spectroscopic methods, including NMR and X-ray crystallography. Vinaya et al. (2008) performed a detailed crystal and molecular structure analysis of a novel 1-benzhydryl piperazine derivative, providing insights into the conformational preferences and intermolecular interactions (Vinaya et al., 2008).

Chemical Reactions and Properties

This compound and its derivatives participate in a variety of chemical reactions, reflecting their versatile chemical properties. These compounds have been utilized in the synthesis of macrocyclic ligands, indicating their reactivity towards forming complex structures with metal ions, as shown by McMurry et al. (1992), who described the synthesis of bifunctional tetraaza macrocycles (McMurry et al., 1992).

Future Directions

The future directions for the study of “1-cyclopentyl-4-(2-nitrobenzyl)piperazine” could include investigating its potential biological activity, given that many piperazine derivatives are biologically active . Additionally, further studies could explore its physical and chemical properties, as well as potential applications in various fields.

properties

IUPAC Name

1-cyclopentyl-4-[(2-nitrophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c20-19(21)16-8-4-1-5-14(16)13-17-9-11-18(12-10-17)15-6-2-3-7-15/h1,4-5,8,15H,2-3,6-7,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZEMXMWSFCCUGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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